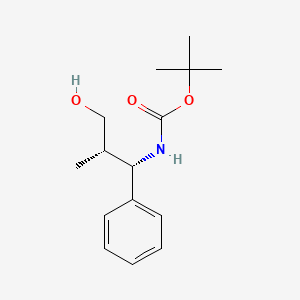

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

Beschreibung

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol is a chiral amino alcohol featuring a tert-butoxycarbonyl (Boc)-protected amine group, a phenyl substituent, and a methyl branch at the 2-position. The compound’s stereochemistry (2S,3S) is critical for its role as a synthetic intermediate, particularly in pharmaceutical applications such as taxane derivatives or peptide synthesis. The Boc group provides stability under basic and neutral conditions while allowing selective deprotection under acidic environments. Its structural complexity and stereochemical precision make it valuable for asymmetric synthesis and drug development.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXVUEQGJZPUQE-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-phenyl-1-propanol and tert-butoxycarbonyl chloride.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonylamino derivative.

Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (2S,3S) configuration.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: To reduce any intermediate compounds.

Chromatographic Purification: To separate and purify the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution Reagents: Such as acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include various protected amino alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of tertiary butyl esters and other complex organic molecules. The introduction of the tert-butoxycarbonyl group facilitates further reactions due to its stability and ease of removal under mild conditions, making it a valuable tool in synthetic organic chemistry .

Pharmaceutical Development

In pharmaceutical research, (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol has been identified as a potential precursor for the synthesis of various bioactive compounds. Its derivatives have shown promise in developing medications targeting specific biological pathways, particularly in oncology and neurology .

Case Studies

Wirkmechanismus

The mechanism by which (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding sites with high specificity, influencing biochemical pathways and reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The target compound is compared to three structurally related molecules from the evidence (Table 1):

Table 1: Structural Comparison

Key Observations:

Stereochemistry: The 2R,3S configuration in the methyl ester analog () may alter its interaction with chiral catalysts or biological targets compared to the target’s 2S,3S configuration .

Functional Group Variations: Boc vs. Acyl Groups: The Boc group in the target compound is acid-labile, enabling controlled deprotection, whereas Baccatin III analogs () with butanoylamino or pentanoylamino groups require harsher conditions for cleavage . Ester vs. Alcohol: The methyl ester analog () has increased lipophilicity, favoring solubility in organic phases, unlike the target’s primary alcohol, which may enhance aqueous compatibility .

Research Findings:

- Synthetic Utility : The Boc group in the target compound allows orthogonal protection strategies in multi-step syntheses, contrasting with the hydrolytically stable acyl groups in Baccatin III analogs .

- Steric Effects: The methyl group in the target compound may hinder nucleophilic attacks at C2, improving regioselectivity in glycosylation or acylation reactions compared to N-Boc-L-phenylalaninol .

- Taxane Applications : Methyl ester analogs () are intermediates in taxane synthesis, where ester hydrolysis yields active hydroxyl groups critical for biological activity .

Biologische Aktivität

(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol, also known as a derivative related to cabazitaxel impurities, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 158830-39-8

Biological Activity Overview

The biological activity of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol can be summarized based on various studies focusing on its interactions with specific biological targets and pathways.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol exhibit inhibitory effects on HDAC enzymes, which play crucial roles in epigenetic regulation and cancer biology. For instance, azumamides, which share structural similarities, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM .

2. Antiviral Activity

Recent studies have explored the potential of ketone-based inhibitors targeting coronavirus proteases. While (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol itself was not the primary focus, related compounds have demonstrated significant antiviral properties against SARS-CoV proteases, suggesting a potential avenue for further investigation into this compound's efficacy against viral targets .

3. Cytotoxic Effects

Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects in various cancer cell lines. The structure-function relationship indicates that modifications in the amino acid side chains can significantly alter the compound's potency and selectivity towards different cancer types .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Azumamide A | HDAC1 | 14 | |

| Azumamide C | HDAC2 | 35 | |

| Azumamide E | HDAC3 | 67 | |

| PF-00835231 | SARS-CoV 3CLpro | 220 |

Study Insights

A study focusing on the synthesis and evaluation of azumamide analogs highlighted the importance of structural modifications in enhancing biological activity. The findings indicated that the presence of specific functional groups significantly influenced the inhibitory effects on HDAC enzymes and other biological targets .

Q & A

How can the stereochemical purity of (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol be validated in synthesis?

Basic Question :

Answer : Chiral purity is critical for stereospecific activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min. Compare retention times with authentic standards. Additionally, and NMR can confirm stereochemistry via coupling constants and NOESY correlations, particularly for differentiating (2S,3S) from (2R,3R) diastereomers .

Advanced Question :

Answer : Discrepancies in enantiomeric excess (ee) values may arise from racemization during synthesis. To resolve this:

- Optimize reaction pH (<7) and temperature (<0°C) during deprotection steps to minimize racemization.

- Employ X-ray crystallography for absolute configuration confirmation.

- Validate ee via Mosher’s ester derivatization followed by NMR analysis .

What methodologies are recommended for resolving contradictions in reported biological activities of this compound?

Basic Question :

Answer : Standardize assay conditions to reduce variability:

- Use a consistent enzyme source (e.g., recombinantly expressed) and buffer system (pH 7.4, 25°C).

- Validate inhibitory activity via Michaelis-Menten kinetics, comparing values across studies .

Advanced Question :

Answer : Conflicting IC values may stem from off-target interactions or assay interference.

- Perform counter-screening against related enzymes (e.g., serine vs. cysteine proteases).

- Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and confirm specificity.

- Analyze metabolites via LC-MS to rule out degradation products .

How can the synthesis of this compound be optimized to improve yield and reduce byproducts?

Basic Question :

Answer : Key parameters for Boc-protection and coupling:

- Use DCC/DMAP in anhydrous DCM for tert-butoxycarbonyl (Boc) protection.

- Monitor reaction progress via TLC (R = 0.3 in EtOAc/hexane 1:3).

- Purify via flash chromatography (silica gel, gradient elution) .

Advanced Question :

Answer : Low yields in coupling steps may result from steric hindrance.

- Switch to HATU or PyBOP as coupling reagents for bulky substrates.

- Employ microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency.

- Use high-throughput screening (HTS) to identify optimal solvent systems (e.g., DMF/THF mixtures) .

What analytical strategies are effective for characterizing degradation products under varying storage conditions?

Basic Question :

Answer : Accelerated stability studies:

- Store samples at 40°C/75% RH for 1 month.

- Analyze via UPLC-PDA at 254 nm (C18 column, acetonitrile/water gradient).

- Identify hydrolyzed products (e.g., free amine from Boc deprotection) .

Advanced Question :

Answer : For complex degradation pathways:

- Use LC-QTOF-MS to detect trace impurities (<0.1%).

- Perform forced degradation (acid/base/oxidative stress) and map degradation kinetics.

- Apply multivariate analysis (e.g., PCA) to correlate storage conditions with impurity profiles .

How can researchers design experiments to study this compound’s interaction with lipid membranes or protein targets?

Basic Question :

Answer : Use fluorescence anisotropy with labeled lipid bilayers to assess membrane permeability.

- Prepare liposomes (DPPC/cholesterol 7:3) and measure partitioning via fluorescence quenching .

Advanced Question :

Answer : For structural insights into protein binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.